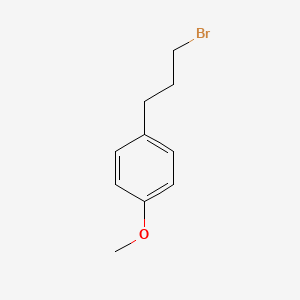

1-(3-Bromopropyl)-4-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHLODVMQBMDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509580 | |

| Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57293-19-3 | |

| Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromopropyl)-4-methoxybenzene is a bifunctional organic compound featuring a methoxy-substituted benzene ring and a terminal alkyl bromide. This unique structure renders it a highly valuable reagent in synthetic chemistry. Its primary utility lies in its capacity to act as a versatile alkylating agent, enabling the introduction of the 3-(4-methoxyphenyl)propyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, characteristic reactivity, and significant applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical & Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is a liquid at room temperature with a high boiling point, necessitating vacuum distillation for purification.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(4-Methoxyphenyl)propyl bromide, 4-(3-Bromopropyl)anisole | [2] |

| CAS Number | 57293-19-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrO | [1][3] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.311 g/mL at 25 °C | [2] |

| Boiling Point | 104-106 °C at 0.2 mmHg | [2] |

| Refractive Index | n20/D 1.548 | [2] |

| InChI Key | CPHLODVMQBMDNC-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The most prevalent and reliable synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-(4-methoxyphenyl)propan-1-ol. This transformation is typically achieved using a strong brominating agent such as hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid.

Synthesis Principle: SN2 Conversion of an Alcohol

The conversion of the primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, to the corresponding alkyl bromide proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion (Br⁻), acting as a nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule and forming the C-Br bond. The use of a primary alcohol starting material favors the SN2 pathway, minimizing competing elimination reactions.

Detailed Experimental Protocol

Materials:

-

3-(4-methoxyphenyl)propan-1-ol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(4-methoxyphenyl)propan-1-ol (1 equivalent) and 48% hydrobromic acid (2.5 equivalents).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain a low temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with water and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (e.g., at 104-106 °C/0.2 mmHg) to yield pure this compound as a clear liquid.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, rendering the adjacent propyl carbon electrophilic and highly susceptible to nucleophilic attack.[3]

Core Reactivity: Nucleophilic Substitution

The primary alkyl bromide structure strongly favors the SN2 (Bimolecular Nucleophilic Substitution) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This reaction is stereospecific, though in this achiral molecule, the primary outcome is the formation of a new bond between the nucleophile and the propyl chain.

Common nucleophiles that react readily with this substrate include:

-

O-Alkylation: Phenoxides, alkoxides.

-

N-Alkylation: Primary and secondary amines, azides.

-

S-Alkylation: Thiolates.

-

C-Alkylation: Enolates, organometallic reagents.

The methoxy group on the benzene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.[4][5] However, under the typical conditions for nucleophilic substitution at the propyl chain, the aromatic ring and the ether linkage are generally stable and unreactive.

Generalized SN2 Reaction Mechanism

Caption: Generalized SN2 reaction of a nucleophile with the substrate.

Applications in Research and Drug Development

This compound serves as a critical building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[3] Its structure allows it to act as a linker, connecting different pharmacophores.

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

A notable application is in the synthesis of analogs of SERMs like Raloxifene. The 3-(4-methoxyphenyl)propyl group is a common structural motif in this class of drugs. The synthesis often involves the N-alkylation of an amine-containing core structure with this compound to complete the target molecule's framework.

General Synthetic Utility

Beyond specific drug classes, this reagent is widely used to introduce a flexible, three-carbon chain with a terminal methoxy-phenyl group. This moiety can be useful for:

-

Modifying solubility and lipophilicity: The methoxyphenyl group can tune the physicochemical properties of a lead compound.

-

Probing receptor binding pockets: The propyl chain provides conformational flexibility, allowing the methoxyphenyl group to explore and interact with hydrophobic regions of a biological target.

-

Precursor for further functionalization: The methoxy group can be cleaved to reveal a phenol, providing a handle for further chemical modification.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage (Skin Corrosion 1B).[1][2][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong bases and oxidizing agents.[8]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined reactivity, primarily through SN2 displacement of the bromide, provides a reliable method for introducing the 3-(4-methoxyphenyl)propyl group. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the laboratory to advance research and drug discovery programs.

References

-

PubChem. This compound | C10H13BrO | CID 12776996. [Link]

-

Chemsrc. This compound | CAS#:57293-19-3. [Link]

-

PubChemLite. This compound (C10H13BrO). [Link]

-

Chemguide. The reactions of methoxybenzene. [Link]

-

MDPI. Supplementary Information File. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

-

PubChem. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996. [Link]

-

Loba Chemie. 33725-74-5 CAS | TETRABUTYLAMMONIUM BOROHYDRIDE. [Link]

Sources

- 1. This compound | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-溴丙基)-4-甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound | 57293-19-3 [smolecule.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-(3-溴丙基)-4-甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 57293-19-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(3-Bromopropyl)-4-methoxybenzene, a versatile reagent in organic synthesis and a key building block in the development of novel pharmaceuticals and materials.[1] It is intended for researchers, chemists, and professionals in the field of drug discovery and material science who require a deep understanding of this compound's characteristics and applications.

Introduction and Chemical Identity

This compound, also known as 3-(4-methoxyphenyl)propyl bromide or 4-(3-bromopropyl)anisole, is an aromatic organic compound.[2] Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a 3-bromopropyl group (-CH₂CH₂CH₂Br) at the para (1,4) positions.[1] This unique arrangement of functional groups—a reactive alkyl bromide and an electron-donating methoxy group on an aromatic core—imparts a distinct reactivity profile that is highly valuable in synthetic chemistry.

The presence of the primary alkyl bromide allows for a variety of nucleophilic substitution reactions, making it an excellent precursor for introducing the 4-methoxyphenylpropyl moiety into larger molecules.[1] The methoxy group, in turn, influences the electronic properties of the benzene ring, activating it towards electrophilic aromatic substitution and modifying the overall polarity and solubility of the molecule.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 57293-19-3

Physicochemical Properties

This compound is a liquid at room temperature with a high boiling point.[2] A summary of its key physical and chemical properties is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Density | 1.311 g/mL at 25 °C | [2] |

| Boiling Point | 104-106 °C at 0.2 mmHg; 268.0±15.0 °C at 760 mmHg | [2][4] |

| Refractive Index (n20/D) | 1.548 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes. A common and reliable laboratory-scale method involves the bromination of 3-(4-methoxyphenyl)propan-1-ol. This approach is favored for its relatively high yield and straightforward purification.

Expert Insight: Why this Synthetic Route?

The choice of 3-(4-methoxyphenyl)propan-1-ol as the starting material is strategic. The primary alcohol provides a reactive site for conversion to the corresponding alkyl bromide, a transformation that can be achieved with high selectivity using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method avoids potential side reactions on the aromatic ring that might occur if attempting to directly brominate a less functionalized precursor under more forcing conditions.

Detailed Experimental Protocol: Synthesis from 3-(4-methoxyphenyl)propan-1-ol

Materials:

-

3-(4-methoxyphenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Causality Note: Slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent the formation of byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup and Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Self-Validation Check: The quenching step neutralizes any unreacted PBr₃ and hydrolyzes phosphorus byproducts.

-

-

Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems primarily from the reactivity of the C-Br bond.[1] The bromine atom is a good leaving group, making the terminal propyl carbon susceptible to nucleophilic attack.[1] This allows for the facile introduction of the 4-methoxyphenylpropyl group into a wide array of molecules.

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles such as amines, thiols, cyanides, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[1] This is a cornerstone of its application in building more complex molecular architectures.

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding ethers.

-

Grignard Reagent Formation: Treatment with magnesium metal in anhydrous ether leads to the formation of the corresponding Grignard reagent, a powerful nucleophile for C-C bond formation.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, it can undergo elimination to form 1-allyl-4-methoxybenzene.[1]

Reaction Pathways Diagram

Caption: Key reaction pathways of this compound.

Applications in Drug Development and Material Science

The structural motif of this compound is a valuable component in medicinal chemistry.[1] The methoxyphenyl group is present in numerous biologically active compounds, and the propyl linker provides flexibility for optimal binding to biological targets. Its use as a precursor allows for the systematic modification of lead compounds in drug discovery programs.[1]

In material science, this compound can be used in the synthesis of polymers and other advanced materials where the electronic and physical properties of the methoxyphenyl group are desired.[1]

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals would include a singlet for the methoxy protons, multiplets for the propyl chain protons, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (229.11 g/mol ), along with a characteristic isotopic pattern for a bromine-containing molecule.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[3] Avoid breathing dust/fume/gas/mist/vapors/spray.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[3] It is a combustible, corrosive hazardous material.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential tool for synthetic chemists in both academic research and industrial applications, particularly in the fields of pharmaceuticals and material science. A thorough understanding of its properties, synthesis, and handling is paramount to its safe and effective use.

References

-

Chemsrc. (n.d.). This compound | CAS#:57293-19-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 57293-19-3 [smolecule.com]

- 2. This compound 97 57293-19-3 [sigmaaldrich.com]

- 3. This compound | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:57293-19-3 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. 57293-19-3|this compound|BLD Pharm [bldpharm.com]

1-(3-Bromopropyl)-4-methoxybenzene: A Comprehensive Technical Guide for the Research Professional

This guide offers an in-depth technical exploration of 1-(3-Bromopropyl)-4-methoxybenzene (CAS No. 57293-19-3), a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. We will dissect its core properties, synthesis, reactivity, and key applications, providing field-proven insights and detailed experimental frameworks to empower researchers, scientists, and drug development professionals.

Compound Overview: Structure, Properties, and Significance

This compound is an organobromine compound characterized by a methoxy-substituted benzene ring linked to a three-carbon alkyl chain terminating with a bromine atom.[1] This structure is key to its utility, making it an excellent reagent for introducing the 4-methoxyphenylpropyl moiety into various molecular scaffolds.[1] The interplay between the electron-donating methoxy group and the reactive carbon-bromine bond defines its chemical personality and broad applicability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57293-19-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₃BrO | [2][3][4][] |

| Molecular Weight | 229.11 g/mol | [2][3][4][] |

| Appearance | Liquid | [3][5] |

| Boiling Point | 104-106 °C at 0.2 mmHg | [3][5] |

| Density | 1.311 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.548 | [3] |

The bromine atom serves as a good leaving group, making the terminal carbon an electrophilic site ripe for nucleophilic substitution reactions.[1][9] Concurrently, the methoxy group on the phenyl ring influences the molecule's electronic properties and can be a site for further chemical modification, such as demethylation to a phenol. This dual functionality allows for its strategic incorporation into complex molecular designs, particularly in the development of new potential drugs and materials with specific electronic or physical properties.[1]

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved via the bromination of the corresponding alcohol, 3-(4-methoxyphenyl)propan-1-ol. This transformation is a staple in organic synthesis, and the choice of brominating agent is often a balance between reactivity, selectivity, and laboratory-scale convenience.

Synthetic Pathway: From Alcohol to Alkyl Bromide

A reliable and frequently employed method utilizes phosphorus tribromide (PBr₃) to convert the primary alcohol into the desired alkyl bromide.

Mechanism: The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl oxygen onto the phosphorus atom of PBr₃. This forms an activated intermediate, converting the hydroxyl group into a much better leaving group. A subsequent Sₙ2 (bimolecular nucleophilic substitution) attack by a bromide ion on the carbon atom bearing the leaving group results in the formation of the C-Br bond and displacement of the leaving group, yielding the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges.

Materials:

-

3-(4-methoxyphenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Inert Atmosphere Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen). This is critical to prevent PBr₃ from reacting with atmospheric moisture.

-

Reactant Preparation: Dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous DCM and cool the solution to 0 °C in an ice bath. The low temperature helps to control the initial exotherm of the reaction.

-

Reagent Addition: Add PBr₃ (approximately 0.4 equivalents) dropwise to the stirred solution. A slow addition rate is paramount to prevent a rapid temperature increase and potential side reactions.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting alcohol.

-

Quenching: Carefully pour the reaction mixture into an ice-cold saturated NaHCO₃ solution. This step neutralizes any remaining acidic species (like HBr or phosphorous acid byproducts), making the subsequent extraction safer and more efficient.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic fractions and wash sequentially with water and brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield the final high-purity this compound.

Core Applications in Research and Development

The value of this compound is most evident in its role as a versatile intermediate for creating more complex molecules.[1] Its reactive bromine group allows for straightforward nucleophilic substitution, enabling the attachment of the methoxyphenylpropyl group to various substrates.[1]

Building Block in Medicinal Chemistry

In drug discovery, this compound serves as a starting point for synthesizing new chemical entities.[1] The methoxyphenylpropyl moiety is a structural feature found in various biologically active compounds. Researchers can leverage this reagent in substitution or coupling reactions to explore new derivatives for potential therapeutic applications.[1]

Role in "Click Chemistry" and Bioconjugation

While not a direct participant in the canonical "click" reaction (Cu(I)-catalyzed azide-alkyne cycloaddition), this alkyl bromide is an ideal precursor for generating one of the key components.[10][11] The bromide can be readily converted to an azide (e.g., by reaction with sodium azide), which can then be "clicked" onto an alkyne-containing molecule. This powerful strategy is widely used in drug development, bioconjugation, and materials science to link different molecular fragments together with high efficiency and selectivity.[10][11]

Caption: Logical workflow from alkyl bromide to a "clicked" conjugate.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.

-

Hazard Classification: The compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[12] Some classifications also indicate it is harmful if swallowed and can cause severe skin burns and eye damage.[7][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][12]

-

Handling: Avoid breathing vapors or mists.[12] Prevent contact with skin and eyes.[14] After handling, wash hands and any exposed skin thoroughly.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] Keep it away from incompatible materials such as strong oxidizing agents.[14]

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[12] Dispose of contents and container to an approved waste disposal plant.[12][14]

Trustworthiness Note: The safety protocols outlined are based on standard GHS classifications and information found in Safety Data Sheets (SDS). Adherence to these guidelines is critical for mitigating risk. Always consult the most current SDS for the specific product you are using.

Conclusion

This compound is a foundational building block for advanced organic synthesis. Its defined reactivity, commercial availability, and the utility of the methoxyphenylpropyl group it provides make it a valuable tool for professionals in drug development and materials science. Understanding its synthesis, reaction mechanisms, and safe handling procedures, as detailed in this guide, is key to unlocking its full potential in innovative research.

References

-

Krackeler Scientific, Inc. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. Retrieved January 7, 2026, from [Link]

- Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-4.

- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved January 7, 2026, from [Link]

Sources

- 1. Buy this compound | 57293-19-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 97 57293-19-3 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 6. scbt.com [scbt.com]

- 7. This compound 97 57293-19-3 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. rjptonline.org [rjptonline.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene and Its Synonyms: A Keystone Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-bromopropyl)-4-methoxybenzene, a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. The document elucidates its chemical identity, including its various synonyms, and furnishes a detailed overview of its physicochemical properties. A comprehensive, step-by-step synthesis protocol is provided, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide details the analytical techniques for the structural characterization of the molecule. The applications of this compound as a crucial building block in the synthesis of complex organic molecules and its potential role in drug discovery are also reviewed. Safety protocols and handling procedures are outlined to ensure its safe and effective use in a laboratory setting.

Chemical Identity and Synonyms

This compound is an aromatic ether and an organobromine compound that serves as a valuable reagent in various chemical transformations. Due to its structure, it is known by several synonyms in the chemical literature and commercial catalogs. Establishing clarity on these alternative names is crucial for effective literature searches and procurement.

The most commonly encountered synonyms for this compound include:

-

3-(4-Methoxyphenyl)propyl bromide

-

4-(3-Bromopropyl)anisole [1]

-

Benzene, 1-(3-bromopropyl)-4-methoxy- [2]

-

1-Bromo-3-(4-methoxyphenyl)propane [2]

The structural representation of this compound is as follows:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 57293-19-3 | |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| InChIKey | CPHLODVMQBMDNC-UHFFFAOYSA-N | |

| SMILES | COC1=CC=C(C=C1)CCCBr |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical State | Liquid | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 104-106 °C at 0.2 mmHg | |

| Density | 1.311 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| Solubility | Insoluble in water, soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. | |

| Flash Point | >110 °C (>230 °F) - closed cup |

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the bromination of 3-(4-methoxyphenyl)propan-1-ol. This reaction is a standard transformation of an alcohol to an alkyl bromide, often utilizing phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following protocol details a representative procedure.

Rationale for Synthetic Approach

The conversion of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis. The use of phosphorus tribromide is a mild and efficient method for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method is generally preferred over the use of HBr for its higher yields and cleaner reaction profile with primary alcohols.

Experimental Procedure

Materials:

-

3-(4-methoxyphenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.4 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, methoxy, and propyl chain protons. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.2 ppm. The methoxy group protons resonate as a singlet around δ 3.8 ppm. The propyl chain protons exhibit three distinct multiplets: a triplet around δ 3.4 ppm for the methylene group attached to the bromine, a triplet around δ 2.7 ppm for the benzylic methylene group, and a multiplet around δ 2.1 ppm for the central methylene group.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The aromatic carbons resonate in the region of δ 114-158 ppm. The methoxy carbon appears around δ 55 ppm. The carbons of the propyl chain are observed at approximately δ 34 ppm (CH₂Br), δ 32 ppm (benzylic CH₂), and δ 30 ppm (central CH₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1610, 1510, 1460 cm⁻¹

-

C-O stretching (ether): ~1245 cm⁻¹ (asymmetric) and ~1035 cm⁻¹ (symmetric)

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation patterns include the loss of the bromine atom and cleavage of the propyl chain.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to the presence of two reactive sites: the electrophilic bromopropyl group and the electron-rich methoxy-substituted benzene ring.

Role as a Chemical Intermediate

The primary utility of this compound lies in its ability to introduce the 3-(4-methoxyphenyl)propyl moiety into a target molecule. The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Potential in Drug Discovery

While direct use of this compound as a therapeutic agent is not documented, its structural motifs are present in a variety of biologically active compounds. It serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications. For instance, the 4-methoxyphenylpropyl scaffold is a component of certain selective estrogen receptor modulators (SERMs) and other pharmacologically relevant molecules. Its utility in the synthesis of analogs of drugs like raloxifene and other benzothiophene derivatives has been explored. The compound can be used to alkylate phenols, amines, and thiols in the construction of these larger, more complex drug candidates.

Relationship between the Compound and its Applications

Caption: Relationship between this compound and its applications.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety goggles, a lab coat, and chemically resistant gloves is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, along with its synonyms, is a fundamentally important and versatile intermediate in the field of organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and diverse reactivity make it a valuable tool for researchers and scientists. This guide has provided a comprehensive overview of this compound, from its basic identity to its applications, with a focus on providing practical and technically sound information for professionals in drug development and chemical synthesis. Adherence to the outlined safety protocols is paramount to ensure its responsible and effective utilization in the laboratory.

References

- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13.

-

New Drug Approvals. (2020). RALOXIFENE. Retrieved from [Link]

-

New Drug Approvals. (n.d.). CELECOXIB. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]

-

Bathini, P. k., & Rama, V. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

-

Elsevier. (2011). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:57293-19-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105753783A - Method for synthesizing celecoxib.

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-bromopropoxy)-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]

-

JEOL. (n.d.). 1H NMR (400 MHz, CDCl3) δ (ppm) 7. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-bromopropyl)-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13BrO). Retrieved from [Link]

- Google Patents. (n.d.). US4736061A - Process for preparing naproxen.

- Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer. Retrieved from [Link]

- Google Patents. (n.d.). US5053533A - Process for preparing naproxen.

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-(3-Bromopropyl)anisole

Abstract

4-(3-Bromopropyl)anisole is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a wide array of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive alkyl bromide and an electron-rich methoxy-substituted aromatic ring, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of a robust and versatile multi-step synthesis pathway for 4-(3-Bromopropyl)anisole, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

The synthesis of 4-(3-Bromopropyl)anisole, CAS Number 57293-19-3, presents a classic challenge in organic synthesis: the controlled introduction of a functionalized alkyl chain onto an aromatic ring.[1] The target molecule's utility often lies in its ability to act as a linker, connecting the anisole moiety to other molecular fragments via nucleophilic substitution at the brominated carbon. This is particularly relevant in the development of novel therapeutic agents, where the 4-methoxyphenyl group can serve as a crucial pharmacophore.[2][3][4][5]

A direct alkylation of anisole with 1,3-dibromopropane under Friedel-Crafts conditions is generally not feasible due to issues with polysubstitution and carbocation rearrangements. Therefore, a more controlled, multi-step approach is required. The pathway detailed in this guide employs a sequence of well-established and high-yielding reactions, beginning with the Friedel-Crafts acylation of anisole. This strategy offers excellent control over regioselectivity and provides a solid foundation for subsequent transformations.

The chosen four-step pathway is as follows:

-

Friedel-Crafts Acylation: Reaction of anisole with succinic anhydride to form 3-(4-methoxybenzoyl)propanoic acid.

-

Clemmensen Reduction: Reduction of the keto group to a methylene group, yielding 4-(4-methoxyphenyl)butanoic acid.

-

Carboxylic Acid Reduction: Conversion of the butanoic acid to 4-(4-methoxyphenyl)butan-1-ol using a powerful hydride reagent.

-

Alcohol Bromination: Final conversion of the primary alcohol to the target alkyl bromide, 4-(3-Bromopropyl)anisole.

This sequence is logically sound, as it systematically builds and modifies the propyl chain on the desired para position of the anisole ring.

Synthesis Pathway Visualization

The following diagram illustrates the complete synthetic workflow from the starting material, anisole, to the final product, 4-(3-Bromopropyl)anisole.

Caption: Multi-step synthesis of 4-(3-Bromopropyl)anisole.

Detailed Mechanistic Discussion and Experimental Protocols

This section provides a step-by-step explanation of each reaction, including the underlying mechanisms and a detailed experimental protocol.

Step 1: Friedel-Crafts Acylation of Anisole

Causality and Expertise: The synthesis commences with a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[6] Anisole is chosen as the starting material due to its methoxy group (-OCH₃), which is a powerful activating group and directs electrophilic attack to the ortho and para positions. Succinic anhydride is used as the acylating agent in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7] The reaction with an anhydride prevents the polyacylation that can sometimes be an issue with more reactive acyl halides. Due to steric hindrance from the methoxy group, the major product formed is the para-substituted isomer, which is the desired regiochemistry for this synthesis.[8]

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (2.2 equivalents) and a suitable inert solvent like dichloromethane (DCM) or nitrobenzene.

-

Cool the stirred suspension in an ice bath to 0-5 °C.

-

Add a solution of succinic anhydride (1.0 equivalent) and anisole (1.0 equivalent) in the same solvent dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of anisole.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.[9]

-

Separate the organic layer. Extract the aqueous layer with two portions of DCM.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-(4-methoxybenzoyl)propanoic acid, which can be purified by recrystallization.

Step 2: Clemmensen Reduction of the Ketone

Causality and Expertise: To form the propyl chain, the carbonyl group introduced in Step 1 must be fully reduced to a methylene (-CH₂-) group. The Clemmensen reduction is ideal for this transformation, especially for aryl ketones that are stable under strongly acidic conditions. The reaction utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. The zinc amalgam provides a reactive surface for the reduction to occur while minimizing the production of hydrogen gas.

Protocol:

-

Prepare amalgamated zinc by stirring zinc dust (4.0 equivalents) with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a few drops of toluene.

-

Add the 3-(4-methoxybenzoyl)propanoic acid (1.0 equivalent) from Step 1.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. If the reaction slows, additional portions of concentrated HCl may be added.

-

After cooling to room temperature, decant the aqueous layer. Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and the toluene layer. Wash with water and then brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(4-methoxyphenyl)butanoic acid, which can be used in the next step without further purification if the purity is sufficient.

Step 3: Reduction of the Carboxylic Acid to a Primary Alcohol

Causality and Expertise: The carboxylic acid functional group is relatively unreactive towards milder reducing agents. Therefore, a powerful hydride donor like lithium aluminum hydride (LiAlH₄) is required for its complete reduction to a primary alcohol. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water.

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(4-methoxyphenyl)butanoic acid (1.0 equivalent) in anhydrous THF dropwise. The addition is exothermic and may cause gas evolution.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-methoxyphenyl)butan-1-ol. Purification can be achieved via flash column chromatography if necessary.[10]

Step 4: Bromination of the Primary Alcohol

Causality and Expertise: The final step involves the conversion of the primary alcohol to the target alkyl bromide. Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation, as it is highly effective for primary and secondary alcohols and typically results in clean substitution with minimal side products. The reaction proceeds via the formation of a phosphite ester intermediate, which then undergoes Sₙ2 attack by the bromide ion.

Protocol:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-(4-methoxyphenyl)butan-1-ol (1.0 equivalent) in an anhydrous solvent like diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (0.4-0.5 equivalents) dropwise with stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by carefully pouring it into ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-(3-Bromopropyl)anisole can be purified by vacuum distillation or flash column chromatography to yield the final product.[11]

Quantitative Data Summary

The following table summarizes the key reactants, intermediates, and the final product involved in the synthesis pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Anisole | C₇H₈O | 108.14 | Starting Material |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Acylating Agent |

| 3-(4-methoxybenzoyl)propanoic acid | C₁₁H₁₂O₄ | 208.21 | Intermediate 1 |

| 4-(4-methoxyphenyl)butanoic acid | C₁₁H₁₄O₃ | 194.23 | Intermediate 2 |

| 4-(4-methoxyphenyl)butan-1-ol | C₁₁H₁₆O₂ | 180.24 | Intermediate 3 |

| 4-(3-Bromopropyl)anisole | C₁₀H₁₃BrO | 229.11 | Final Product [1] |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-(3-Bromopropyl)anisole. By leveraging a sequence of fundamental organic reactions—Friedel-Crafts acylation, Clemmensen reduction, carboxylic acid reduction, and alcohol bromination—this approach ensures high regiochemical control and delivers the target compound in good overall yield. The explanations provided for each step are intended to give researchers not only a protocol to follow but also a deeper understanding of the chemical principles at play, thereby facilitating troubleshooting and adaptation for related synthetic targets. This guide serves as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-propyl anisole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

ResearchGate. (n.d.). Grignard reaction of anisole bromide. Retrieved from [Link]

-

Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. Retrieved from [Link]

-

Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.... Retrieved from [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoanisole. Retrieved from [Link]

-

European Patent Office. (2023, March 15). IMPACT OF TRACE ELEMENTS IN THE GRIGNARD REACTION. Retrieved from [Link]

-

Patsnap. (2014, December 24). Preparation method of 4-bromoanisole. Retrieved from [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

YouTube. (2019, December 27). Williamson ether synthesis/Preparation of anisole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.

-

PubChem. (n.d.). 4-Bromo-3-isopropylanisole. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylmagnesium bromide. Retrieved from [Link]

-

PubMed Central. (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]

-

ec-undp. (n.d.). Bromination of Anisole: A Detailed Exploration. Retrieved from [Link]

-

MDPI. (2023, April 25). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Retrieved from [Link]

-

MDPI. (n.d.). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Retrieved from [Link]

-

PubMed Central. (n.d.). Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. physics.emu.edu.tr [physics.emu.edu.tr]

3-(4-Methoxyphenyl)propyl bromide basic reactivity

An In-depth Technical Guide to the Core Reactivity of 3-(4-Methoxyphenyl)propyl bromide

This guide provides a comprehensive exploration of the fundamental reactivity of 3-(4-methoxyphenyl)propyl bromide (CAS No. 57293-19-3), a versatile bifunctional reagent in modern organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causal relationships between the molecule's structure and its chemical behavior. We will dissect its reactivity through the lens of nucleophilic substitution, base-induced elimination, and organometallic transformations, providing both theoretical grounding and field-proven experimental protocols.

Molecular Architecture and Inherent Reactivity

3-(4-Methoxyphenyl)propyl bromide is characterized by three key structural features that dictate its chemical personality:

-

A Primary Alkyl Halide: The bromine atom is attached to a primary carbon. This sterically unhindered environment is a critical determinant for the kinetics and mechanism of substitution and elimination reactions.

-

An Electron-Rich Aromatic System: The methoxy (-OCH₃) group at the para position of the phenyl ring is a moderate electron-donating group through resonance. While its electronic influence on the distant primary bromide is attenuated by the propyl chain, it imparts distinct characteristics to the molecule as a whole and is relevant in the context of the molecule's application in larger synthetic schemes.

-

A Flexible Propyl Linker: The three-carbon chain provides conformational flexibility and acts as a spacer, allowing the distinct reactive centers (the C-Br bond and the aromatic ring) to participate in reactions without significant intramolecular interference.

The primary locus of reactivity is the highly polarized carbon-bromine (C-Br) bond. The electronegative bromine atom withdraws electron density, rendering the attached carbon atom electrophilic and susceptible to attack by electron-rich species (nucleophiles).

Nucleophilic Substitution: The Sɴ2 Pathway

Given its structure as a primary alkyl halide, 3-(4-methoxyphenyl)propyl bromide overwhelmingly favors the Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism for substitution reactions.[2]

Mechanistic Causality

The Sɴ2 reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), while the C-Br bond breaks simultaneously.[3][4] This pathway is preferred for two primary reasons:

-

Low Steric Hindrance: The primary carbon atom is relatively uncrowded, allowing easy access for the incoming nucleophile to achieve the required geometry of the pentacoordinate transition state.

-

Instability of Primary Carbocation: The alternative Sɴ1 pathway, which involves the formation of a carbocation intermediate, is energetically prohibitive. Primary carbocations are highly unstable, making this a disfavored route.[2]

The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the anion, leaving the nucleophile "bare" and highly reactive.

Visualization: The Sɴ2 Mechanism

Caption: Concerted Sɴ2 mechanism for 3-(4-methoxyphenyl)propyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of 3-(4-methoxyphenyl)propyl phenyl ether, a classic example of an Sɴ2 reaction.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium phenoxide (1.1 eq.) in 50 mL of anhydrous acetone.

-

Reaction Initiation: To the stirred solution, add 3-(4-methoxyphenyl)propyl bromide (1.0 eq., 5.0 g) dropwise via a syringe at room temperature.

-

Reaction Progression: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting bromide.

-

Workup: After completion, cool the reaction to room temperature and remove the acetone under reduced pressure. Partition the residue between diethyl ether (100 mL) and water (50 mL).

-

Purification: Separate the organic layer, wash with 1M NaOH (2 x 30 mL) and brine (1 x 30 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography on silica gel.

Elimination Reactions: The Competing E2 Pathway

Elimination reactions, specifically via the E2 (Elimination, Bimolecular) mechanism, are a primary competitive pathway to Sɴ2 for alkyl halides.[5] The outcome is governed by the nature of the base, the solvent, and the temperature.

Mechanistic Causality

The E2 reaction is also a single-step, concerted process. A strong base abstracts a proton from the carbon adjacent to the bromide (the β-carbon), leading to the simultaneous formation of a C=C double bond and the departure of the bromide leaving group.[6][7]

Factors favoring E2 over Sɴ2 include:

-

Base Characteristics: Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) are poor nucleophiles but excellent proton abstractors. Their bulkiness prevents them from attacking the electrophilic carbon (Sɴ2), favoring the abstraction of a more accessible β-proton (E2).[6]

-

Temperature: Higher reaction temperatures favor elimination over substitution, as elimination has a higher activation energy and benefits more from increased thermal energy.

-

Solvent: Using the conjugate acid of the base as the solvent (e.g., tert-butanol for KOtBu) can promote elimination.

For 3-(4-methoxyphenyl)propyl bromide, elimination yields a single regioisomeric product, 1-(4-methoxyphenyl)prop-1-ene , as there is only one set of β-hydrogens.

Visualization: The E2 Mechanism

Caption: Concerted E2 mechanism showing anti-periplanar arrangement.

Experimental Protocol: Base-Induced Elimination

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (KOtBu, 1.5 eq.) in 40 mL of anhydrous tetrahydrofuran (THF).

-

Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-(4-methoxyphenyl)propyl bromide (1.0 eq., 4.6 g) in 10 mL of anhydrous THF dropwise over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Quenching & Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude alkene can be purified by flash chromatography.

Grignard Reagent Formation: Inverting Polarity

The reaction of 3-(4-methoxyphenyl)propyl bromide with magnesium metal is a powerful transformation that inverts the polarity of the reactive carbon, converting it from an electrophile into a potent nucleophile.

Mechanistic Causality

The formation of a Grignard reagent, 3-(4-methoxyphenyl)propylmagnesium bromide, occurs on the surface of magnesium metal.[8] The reaction requires an anhydrous ether solvent, such as diethyl ether or THF, which is crucial for stabilizing the resulting organomagnesium compound through coordination.[9] The C-Mg bond is highly polar covalent, with significant negative charge density on the carbon atom, making it a strong nucleophile and a strong base.[9][10]

Critical Consideration: Absolute exclusion of water, alcohols, or any protic source is mandatory. Grignard reagents react rapidly with acidic protons to quench the reagent and form the corresponding alkane.[10][11]

Visualization: Grignard Formation and Reaction

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Grignard Reagent Synthesis and Use

-

Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon.[11]

-

Activation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a small crystal of iodine; a purple vapor will appear, and the color will fade as the magnesium surface is activated.[9]

-

Initiation: Add a small portion (approx. 10%) of a solution of 3-(4-methoxyphenyl)propyl bromide (1.0 eq.) in anhydrous THF to the magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm. Gentle heating may be required.

-

Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir until most of the magnesium is consumed. The resulting grey/black solution is the Grignard reagent.

-

Reaction with an Electrophile: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of an electrophile (e.g., acetone, 1.0 eq.) in anhydrous THF.

-

Workup: After the reaction is complete (monitored by TLC), quench by slowly pouring the mixture onto a mixture of ice and saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic layer, and purify as required.

Summary of Reactivity

| Reaction Type | Reagents & Conditions | Primary Mechanism | Product Type |

| Nucleophilic Substitution | Good nucleophile (e.g., NaOPh, NaCN), Polar aprotic solvent (Acetone, DMF) | Sɴ2 | Substituted product (e.g., Ether, Nitrile) |

| Elimination | Strong, sterically hindered base (e.g., KOtBu), Higher temperature | E2 | Alkene: 1-(4-methoxyphenyl)prop-1-ene |

| Grignard Formation | Mg⁰, Anhydrous ether (THF, Et₂O) | Radical surface reaction | Organometallic reagent: Ar-(CH₂)₃-MgBr |

Conclusion

3-(4-methoxyphenyl)propyl bromide is a quintessential example of a primary alkyl halide whose reactivity can be precisely controlled by the judicious choice of reagents and conditions. As a sterically unhindered electrophile, it readily participates in Sɴ2 reactions with a wide range of nucleophiles. This reactivity can be shifted towards the E2 pathway through the use of strong, bulky bases at elevated temperatures. Most significantly, its ability to form a Grignard reagent allows for a complete reversal of its innate electrophilicity, transforming it into a powerful carbon-centered nucleophile for the construction of complex molecular architectures. A thorough understanding of these fundamental principles is essential for leveraging this versatile building block to its full potential in synthetic applications.

References

-

Wikipedia. Grignard reagent. [Link]

-

Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

-

Michigan State University Chemistry. Elimination Reactions of Alkyl Halides. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propyl bromide. [Link]

-

Garst, J. F., & Deutch, J. (1980). Grignard reagent formation. [Link]

-

Study.com. Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

-

PubChem. 3-(4-Methoxyphenyl)propyl-phenacylazanium bromide. [Link]

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

-

Doc Brown's Advanced Organic Chemistry. elimination of hydrogen bromide from bromoalkanes. [Link]

-

Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

-

National Institutes of Health. 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]

-

PrepChem.com. Synthesis of p-methoxyphenyl magnesium bromide. [Link]

-

Fiveable. 4-methoxyphenylmagnesium bromide Definition. [Link]

-

PharmaCompass.com. 3-methoxypropyl bromide. [Link]

-

OSTI.GOV. chemical effects of photonuclear reactions in the propyl bromides. [Link]

-

CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. asccollegekolhar.in [asccollegekolhar.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.alfredstate.edu [web.alfredstate.edu]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. Grignard Reagents [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling and Application of 1-(3-Bromopropyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Framework for Proactive Safety and Efficacy